molecular formula C6H12INO B14548501 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide CAS No. 61985-18-0

4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide

Cat. No.: B14548501
CAS No.: 61985-18-0
M. Wt: 241.07 g/mol
InChI Key: GBMJKTPNWMHTPL-UHFFFAOYSA-M
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Description

4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinium ring substituted with dimethyl groups and an iodide ion. The presence of the oxazinium ring imparts unique chemical properties, making it a valuable subject of study in organic chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable aldehyde or ketone, followed by cyclization to form the oxazinium ring. The iodide ion is then introduced through a halogenation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the preparation of intermediates, followed by cyclization and halogenation steps. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide involves its interaction with specific molecular targets. The oxazinium ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The iodide ion may also play a role in modulating the compound’s activity by influencing its solubility and reactivity .

Comparison with Similar Compounds

Uniqueness: 4H-1,2-Oxazinium, 5,6-dihydro-2,3-dimethyl-, iodide stands out due to its specific substitution pattern and the presence of the iodide ion. These features confer unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

61985-18-0

Molecular Formula

C6H12INO

Molecular Weight

241.07 g/mol

IUPAC Name

2,3-dimethyl-5,6-dihydro-4H-oxazin-2-ium;iodide

InChI

InChI=1S/C6H12NO.HI/c1-6-4-3-5-8-7(6)2;/h3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

GBMJKTPNWMHTPL-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](OCCC1)C.[I-]

Origin of Product

United States

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